1,4,7-Trioxacyclotridecane-8,13-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

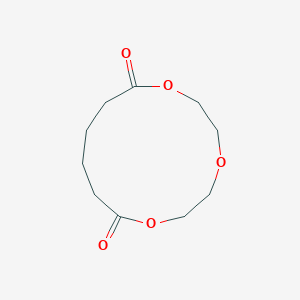

Structure

3D Structure

Properties

IUPAC Name |

1,4,7-trioxacyclotridecane-8,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c11-9-3-1-2-4-10(12)15-8-6-13-5-7-14-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDHMYFSRFZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCOCCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216271 | |

| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-34-7 | |

| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-trioxacyclotridecane-8,13-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIOXACYCLOTRIDECANE-8,13-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BL3GT4D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic ester of significant interest in materials science and, more recently, in toxicological and biomedical research. This document collates available data on its chemical and physical properties, synthesis, and applications. Notably, this guide details its newly identified biological activities, including interactions with the aryl hydrocarbon receptor (AhR) and Nrf2 signaling pathways, positioning it as a molecule of interest for further investigation in drug development and toxicology. While primarily known as a non-intentionally added substance (NIAS) in food packaging and a monomer for ring-opening polymerization (ROP), its bioactivity suggests a broader potential impact.

Chemical and Physical Properties

This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic compound containing three ether linkages and two ester groups.[1][2] Its structure confers specific properties that influence its behavior in both chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 6607-34-7 | [3] |

| Molecular Formula | C₁₀H₁₆O₅ | [3] |

| Molecular Weight | 216.23 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Cyclic diethylene glycol adipate, AADEG cyclic ester | [2][4] |

| Appearance | White solid | [5] |

| Melting Point | 79-80 °C | [6] |

| Boiling Point | 458.1 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.099 g/cm³ (Predicted) | [6] |

| Solubility | Information not widely available, but the presence of ether and ester groups suggests some polarity. | |

| InChI Key | PMDHMYFSRFZGIO-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The primary route for the synthesis of this compound is the cyclization reaction between adipic acid and diethylene glycol.[1][7] This process is an esterification reaction that is carried out under conditions that favor the formation of the macrocycle over linear oligomers.[1]

Experimental Protocol: Synthesis (General)

-

Reactants: Adipic acid and diethylene glycol.

-

Reaction Type: Esterification (cyclization).

-

General Conditions: The reaction is typically performed in a non-polar solvent to favor intramolecular cyclization. High dilution conditions are often employed to minimize the formation of linear polymers. A catalyst, such as a strong acid or a tin-based catalyst, is generally required to facilitate the esterification. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) drives the reaction towards the product.

References

- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 6607-34-7 [sigmaaldrich.com]

- 4. biodetectionsystems.com [biodetectionsystems.com]

- 5. NRF2 modulates aryl hydrocarbon receptor signaling: influence on adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 6607-34-7 | Benchchem [benchchem.com]

physical and chemical properties of 1,4,7-Trioxacyclotridecane-8,13-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Trioxacyclotridecane-8,13-dione, also known as cyclic diethylene glycol adipate, is a macrocyclic ester of significant interest in materials science and food safety. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization. It is primarily identified as a non-intentionally added substance (NIAS) migrating from food packaging adhesives and holds potential as a monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). This guide consolidates available data, including detailed spectral information, to serve as a foundational resource for researchers.

Core Properties

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6607-34-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆O₅ | [2][3][4] |

| Molecular Weight | 216.23 g/mol | [2][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | Cyclic diethylene glycol adipate, 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | [2][4] |

| Melting Point | 79-80 °C | [1][3][6] |

| Boiling Point | 458.1 °C at 760 mmHg | [6] |

| Density | 1.099 g/cm³ | [6] |

Synthesis and Purification

The primary synthetic route to this compound is the cyclization reaction between adipic acid and diethylene glycol.[1] This esterification is typically conducted under conditions that favor intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis

Materials:

-

Adipic acid

-

Diethylene glycol

-

Toluene (B28343) (or another suitable nonpolar solvent)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Equimolar amounts of adipic acid and diethylene glycol are dissolved in toluene in a round-bottom flask.

-

A catalytic amount of p-toluenesulfonic acid is added to the mixture.

-

A Dean-Stark apparatus and condenser are fitted to the flask.

-

The reaction mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards ester formation.

-

The reaction is monitored (e.g., by TLC or GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product, which may contain linear oligomers and unreacted starting materials, typically requires purification. Common methods include:

-

Recrystallization: The solid crude product can be recrystallized from a suitable solvent system.

-

Column Chromatography: Silica gel chromatography can be employed to separate the cyclic product from impurities.

The logical workflow for the synthesis and purification is illustrated in the diagram below.

Chemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The key analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) groups adjacent to the ester and ether functionalities.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups and the carbons of the diethylene glycol unit.

| ¹H NMR Spectral Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| 4.2–4.4 | Methylene protons of the diethylene glycol moiety (-O-CH₂-CH₂-O-) |

| 2.3–2.5 | Methylene protons adjacent to the ester carbonyl group (-CH₂-COO-) |

| ¹³C NMR Spectral Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| 170-175 | Carbonyl carbons of the ester groups (-COO-) |

| 60-70 | Carbons of the diethylene glycol unit (-O-CH₂-CH₂-O-) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

| High-Resolution Mass Spectrometry Data | ||

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 217.1074 | 217.1067 |

| Fragment ([M+H]⁺ - C₄H₈O₂) | 155.0708 | 155.0699 |

The fragmentation pattern, notably the loss of a diethylene glycol unit, provides structural confirmation.

The analytical workflow for characterization is depicted in the following diagram.

Applications and Areas of Research

Non-Intentionally Added Substance (NIAS) in Food Packaging

A significant area of research concerning this compound is its role as a NIAS. It has been identified as a migrant from polyurethane adhesives used in multilayer food packaging.[6] This has led to studies focused on its detection, quantification, and potential toxicological effects.

Monomer for Ring-Opening Polymerization (ROP)

Due to its cyclic structure, this compound is a potential monomer for the synthesis of novel polyesters via ring-opening polymerization (ROP). The resulting polymers could exhibit unique properties such as enhanced flexibility, biodegradability, and thermal stability, conferred by the trioxa-macrocyclic structure.

While specific experimental protocols for the ROP of this particular monomer are not widely published, a general approach would involve the use of a suitable catalyst, such as a tin or zinc-based compound, to initiate the polymerization.

The logical relationship for its application as a monomer is shown below.

Biological Activity

Limited data is available on the biological activity of this compound. A study investigating the migration of cyclic polyester oligomers from food packaging adhesives, which included this compound, reported weak androgen receptor antagonism in in vitro assays. However, it's important to note that this study was conducted on a mixture of compounds, and further research is needed to determine the specific activity of the pure substance.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a macrocyclic diester with established relevance in the field of food contact materials and potential applications in polymer chemistry. This guide has provided a summary of its known physical and chemical properties, along with inferred experimental approaches for its synthesis and characterization. Further research is warranted to develop detailed synthetic and polymerization protocols and to fully elucidate its toxicological and biological profile. This document serves as a valuable starting point for researchers and professionals working with this compound.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Aromatic esters of progesterone as 5alpha-reductase and prostate growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Analytical tools for identification of non-intentionally added substances (NIAS) coming from polyurethane adhesives in multilayer packaging materials and their migration into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 6607-34-7 | Benchchem [benchchem.com]

Structural Elucidation of 1,4,7-Trioxacyclotridecane-8,13-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic ester. The document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting a logical workflow from synthesis to spectroscopic confirmation. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 6607-34-7) is a 13-membered macrocycle containing three ether linkages and two ester functional groups.[1] Its chemical formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol .[2][3] The primary route for its synthesis is the cyclization reaction between adipic acid and diethylene glycol.[1] This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and also serves as a potential monomer for the synthesis of novel polyesters.[1] Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological implications.

Synthesis

The most common method for synthesizing this compound is through an esterification reaction that favors intramolecular cyclization over intermolecular polymerization.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Structural Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

Caption: Structural Elucidation Workflow.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

-

¹H NMR Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition: The spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A 20-50 mg sample of the purified compound is dissolved in approximately 0.7 mL of CDCl₃.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition: The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact molecular weight and elemental composition of the compound.[1]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: An Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-TOF/MS) is utilized.[1]

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured and compared to the calculated value to confirm the elemental formula.[1] Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

-

Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

NMR Spectroscopic Data

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 4.2–4.4 | Multiplet | -O-CH₂-CH₂-O- |

| 2.3–2.5 | Triplet | -CH₂-COO- | |

| ¹³C NMR (Predicted) | 170–175 | - | -C OO- |

| 60–70 | - | -O-C H₂-C H₂-O- | |

| 20–35 | - | -C H₂-C H₂-COO- | |

| Table 1: ¹H and Predicted ¹³C NMR Spectral Data for this compound.[1] |

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 217.1074 | 217.1067 |

| Fragment | 155.0708 | 155.0699 |

| Table 2: High-Resolution Mass Spectrometry Data for this compound.[1] |

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |

| 1750–1735 | Strong | C=O stretch (ester) |

| ~1300-1000 | Strong | C-O stretch (ester and ether) |

| Table 3: Characteristic Infrared Absorption Bands for this compound.[4] |

Interpretation of Results

-

HRMS: The observed m/z of the protonated molecule ([M+H]⁺) is in close agreement with the calculated value for the molecular formula C₁₀H₁₆O₅, confirming the elemental composition.[1] The fragment ion at m/z 155.0699 corresponds to the loss of a diethylene glycol unit, providing further structural evidence.[1]

-

IR Spectroscopy: The strong absorption band in the 1750-1735 cm⁻¹ region is characteristic of a carbonyl (C=O) group in a saturated ester.[4] The strong bands in the 1300-1000 cm⁻¹ region are indicative of C-O stretching vibrations from both the ester and ether functional groups.[4]

-

NMR Spectroscopy: The ¹H NMR spectrum shows two main sets of signals. The multiplet at δ 4.2–4.4 ppm is assigned to the methylene (B1212753) protons of the diethylene glycol moiety, while the triplet at δ 2.3–2.5 ppm corresponds to the methylene protons adjacent to the carbonyl groups of the adipate (B1204190) unit.[1] The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the carbonyl carbons, the carbons of the diethylene glycol unit, and the methylene carbons of the adipate moiety in their expected regions.[1]

Conclusion

The combined application of NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The data from these techniques are fully consistent with the proposed 13-membered macrocyclic structure containing two ester and three ether functionalities. This detailed structural information is crucial for its application in materials science and for assessing its safety as a potential migrant from food contact materials.

References

An In-depth Technical Guide to the Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione from Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic dilactone, from adipic acid and diethylene glycol. The primary synthetic route is an acid-catalyzed cyclization esterification. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and characterization methods. The synthesis involves the esterification of adipic acid with diethylene glycol under conditions that favor intramolecular cyclization to yield the desired 13-membered macrocycle. This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and holds potential as a monomer for novel polyesters.[1]

Introduction

This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic dilactone.[2] Its structure incorporates two ester functionalities derived from adipic acid and an ether linkage from diethylene glycol. The synthesis of macrocyclic lactones is a significant area of research due to their diverse applications. While much of the literature on this compound focuses on its role as a migrant from food packaging adhesives, its synthesis is a key aspect for obtaining analytical standards and for exploring its potential in materials science.[1][3]

The principal method for synthesizing this macrocycle is the direct esterification of adipic acid and diethylene glycol.[1] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and is driven to completion by the removal of water. To favor the formation of the cyclic monomer over linear polymers, the reaction is often carried out under high-dilution conditions.

Synthesis Pathway

The synthesis of this compound from adipic acid and diethylene glycol is a cyclization reaction, specifically a double esterification. The reaction proceeds via the formation of ester linkages between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethylene glycol, with the elimination of two molecules of water.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from adipic acid and diethylene glycol. This procedure is based on established principles of macrocyclization via esterification.

Materials:

-

Adipic acid

-

Diethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Syringe pump

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. The flask is charged with 1 L of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents based on the limiting reagent). The toluene is heated to reflux to ensure azeotropic removal of any residual water.

-

Reactant Addition: A solution of adipic acid (1 equivalent) and diethylene glycol (1 equivalent) in 500 mL of anhydrous toluene is prepared. This solution is added dropwise to the refluxing toluene in the reaction flask over a period of 8-12 hours using a syringe pump. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: The reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, and no more water is being formed.

-

Work-up: The reaction mixture is cooled to room temperature. The toluene solution is washed sequentially with saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by water and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound from any unreacted starting materials and oligomeric byproducts.

-

Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₅ | [4] |

| Molecular Weight | 216.23 g/mol | [4] |

| CAS Number | 6607-34-7 | [3] |

| Melting Point | 79-80 °C | |

| Boiling Point | 458.1 °C | |

| Density | 1.099 g/cm³ | |

| ¹H NMR (CDCl₃, δ) | ~4.2-4.4 ppm (m, -O-CH₂-CH₂-O-), ~2.3-2.5 ppm (t, -CH₂-COO-) | [1] |

| ¹³C NMR (predicted, δ) | ~170-175 ppm (C=O), ~60-70 ppm (-O-CH₂-) | [1] |

Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the proton environments within the macrocycle.[1] The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the diethylene glycol moiety and the methylene protons adjacent to the carbonyl groups of the adipic acid residue. ¹³C NMR spectroscopy complements the proton data by revealing the carbon skeleton, with distinct resonances for the carbonyl carbons and the carbons of the diethylene glycol unit.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester groups is expected.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the exact molecular weight and elemental composition of the synthesized macrocycle.[1]

Conclusion

This technical guide outlines a robust methodology for the synthesis of this compound from adipic acid. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of high dilution to promote intramolecular cyclization. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and analytical chemistry who are interested in this macrocyclic compound. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields of the desired product.

References

An In-depth Technical Guide on the Cyclization Reaction of Diethylene Glycol and Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between diethylene glycol and adipic acid, with a specific focus on the competing pathways of linear polyesterification and cyclization. This document details the underlying chemical principles, experimental methodologies, and reaction conditions that favor the formation of either the linear polymer, poly(diethylene glycol adipate), or the corresponding cyclic diester.

Introduction

The reaction of diethylene glycol, a diol, with adipic acid, a dicarboxylic acid, is a classic example of step-growth polymerization, leading to the formation of polyesters.[1] The primary product under typical bulk condensation conditions is poly(diethylene glycol adipate), a biodegradable aliphatic polyester (B1180765).[2] However, under specific conditions, an intramolecular reaction can occur, leading to the formation of a cyclic diester. Understanding and controlling the reaction pathway is crucial for tailoring the properties of the final product, whether a high-molecular-weight polymer or a discrete cyclic molecule is desired.

Reaction Pathways: Polymerization vs. Cyclization

The reaction between diethylene glycol and adipic acid can proceed via two main pathways: intermolecular condensation (leading to a linear polymer) and intramolecular condensation (leading to a cyclic ester). The dominant pathway is largely determined by the reaction conditions, particularly the concentration of the reactants.

-

Linear Polymerization: At high concentrations of the diol and dicarboxylic acid, intermolecular reactions are statistically favored. The hydroxyl group of one monomer molecule is more likely to encounter and react with the carboxylic acid group of another molecule, leading to the formation of dimer, trimer, and ultimately, a long-chain polymer. This process is known to be a third-order kinetic reaction at conversion rates between 50% and 90%.[1]

-

Cyclization: In contrast, at very low reactant concentrations (high dilution), the probability of the two ends of the same molecule reacting with each other increases.[3] This intramolecular esterification results in the formation of a cyclic ester. The high dilution principle is a key strategy for synthesizing such macrocycles, as it minimizes the competing polymerization reactions.[3]

The following diagram illustrates the competing reaction pathways:

Caption: Competing reaction pathways of diethylene glycol and adipic acid.

Experimental Protocols

Detailed methodologies for achieving either linear polymerization or cyclization are presented below.

1. Synthesis of Linear Poly(diethylene glycol adipate)

This protocol is adapted from established methods for polyester synthesis.[4]

-

Materials:

-

Adipic acid (e.g., 14.8 g)

-

Diethylene glycol (e.g., 10.6 g)

-

Catalyst: p-toluenesulfonic acid (p-TSA) (e.g., 0.1 g)

-

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head with a condenser, and a thermometer.

-

-

Procedure:

-

Charge the adipic acid, diethylene glycol, and p-TSA into the reaction flask.

-

Heat the mixture with constant stirring.

-

Raise the temperature to approximately 160°C to initiate the esterification, during which water is eliminated as a byproduct and collected.[4]

-

For the polycondensation stage, the temperature can be maintained at 160°C or increased to facilitate the formation of higher molecular weight polymers.[4]

-

The reaction is monitored by the amount of water collected.

-

The resulting viscous polymer is cooled and can be purified if necessary.

-

2. Proposed Synthesis of Cyclic Diethylene Glycol Adipate

This hypothetical protocol is based on the principles of high-dilution macrocyclization.

-

Materials:

-

Adipoyl chloride (prepared from adipic acid)

-

Diethylene glycol

-

A suitable non-polar solvent (e.g., toluene)

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

-

Apparatus:

-

A large-volume three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps for the slow addition of reactants.

-

-

Procedure:

-

Fill the reaction flask with a large volume of the solvent.

-

Heat the solvent to reflux.

-

Prepare two separate dilute solutions: one of adipoyl chloride in the solvent and another of diethylene glycol and the base in the solvent.

-

Using the syringe pumps, add both solutions dropwise and simultaneously to the refluxing solvent over a prolonged period (e.g., 8-12 hours). The slow addition ensures that the concentration of reactants in the flask remains extremely low, favoring intramolecular cyclization.

-

After the addition is complete, continue refluxing for an additional period to ensure the reaction goes to completion.

-

Cool the reaction mixture and wash it with dilute acid and then with water to remove the base and any unreacted starting materials.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

The following diagram outlines the general experimental workflow for the synthesis and analysis of the products:

Caption: General experimental workflow for synthesis and analysis.

Data Presentation

The following tables summarize the key reaction parameters and expected analytical data for both the linear polymer and the cyclic diester.

Table 1: Comparison of Reaction Conditions for Polymerization vs. Cyclization

| Parameter | Linear Polymerization | Cyclization |

| Concentration | High (Bulk or concentrated solution) | Very Low (High dilution) |

| Reactant Addition | All reactants added at the beginning | Slow, simultaneous addition of reactants |

| Adipic Acid Derivative | Adipic Acid | Adipoyl Chloride (more reactive) |

| Temperature | 160-200°C[2] | Typically reflux temperature of the solvent |

| Catalyst | p-TSA, SnCl₂, Ti(OBu)₄, etc.[4] | Often a non-nucleophilic base is used |

| Primary Product | Poly(diethylene glycol adipate) | Cyclic Diethylene Glycol Adipate |

Table 2: Spectroscopic Data for Poly(diethylene glycol adipate)

| Technique | Characteristic Peaks/Shifts |

| FTIR (cm⁻¹) | ~3500 (O-H stretch, end groups), ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch) |

| ¹H NMR (CDCl₃, ppm) | ~4.2 (t, -COO-CH₂-), ~3.7 (m, -CH₂-O-CH₂-), ~2.3 (t, -CO-CH₂-), ~1.6 (m, -CO-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | ~173 (C=O), ~70 (-CH₂-O-CH₂-), ~64 (-COO-CH₂-), ~34 (-CO-CH₂-), ~24 (-CO-CH₂-CH₂-) |

Note: The exact peak positions may vary slightly depending on the solvent and the molecular weight of the polymer.

Conclusion

The reaction of diethylene glycol and adipic acid provides a versatile system for the synthesis of either linear polyesters or cyclic diesters. The outcome of the reaction is highly dependent on the chosen experimental conditions. While high reactant concentrations favor the formation of poly(diethylene glycol adipate), the application of the high dilution principle is expected to yield the cyclic counterpart. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to control and manipulate this reaction for their specific applications in materials science and drug development.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS Number: 6607-34-7), a macrocyclic ester of interest in materials science and as a potential building block in chemical synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main sets of signals corresponding to the methylene (B1212753) groups of the adipic acid and diethylene glycol moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 4.2–4.4 | m | -O-CH₂-CH₂-O- |

| 2.3–2.5 | t | -CH₂-COO- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. The predicted chemical shifts are consistent with the presence of ester carbonyl groups and ether linkages.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 170–175 | -COO- (Ester Carbonyl) |

| 60–70 | -O-CH₂-CH₂-O- |

| 20–35 | -CH₂-CH₂-COO- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the ester carbonyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O (Ester) stretch |

| ~1150 | C-O-C (Ether) stretch |

Note: The exact wavenumbers may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 217.1074 | 217.1067 |

A notable fragment ion is also observed, corresponding to the loss of a diethylene glycol unit, which further corroborates the structure of the macrocycle.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the cyclization reaction of adipic acid and diethylene glycol.[1] This esterification is typically performed under conditions that favor the formation of the macrocycle over linear polymerization.

Materials:

-

Adipic acid

-

Diethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene (B28343) or other suitable nonpolar solvent

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of adipic acid and diethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.

-

Instrumentation: Perform high-resolution mass spectrometry using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

References

In-depth Technical Guide on the Solubility of 1,4,7-Trioxacyclotridecane-8,13-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic lactone of interest in materials science and as a potential non-intentionally added substance (NIAS) in food packaging. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document summarizes the available qualitative and calculated solubility information and provides detailed, generalized experimental protocols for researchers to determine these values empirically. Furthermore, a logical workflow for solubility determination is presented visually.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 6607-34-7 | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [3] |

| Molecular Weight | 216.23 g/mol | [3] |

| Melting Point | 79-80 °C | [2] |

| Appearance | White Solid | [2] |

Solubility Data

Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not available in the reviewed literature. The table below summarizes the qualitative and calculated data that has been reported.

| Solvent | Solubility | Temperature (°C) | Data Type | Source |

| Water | 210 g/L | 25 | Calculated | [4] |

| Chloroform | Slightly Soluble | Not Specified | Qualitative | [2] |

| Methanol | Slightly Soluble | Not Specified | Qualitative | [2] |

The presence of both polar (ester, ether) and non-polar (alkane chain) moieties in the molecule suggests that its solubility will be dependent on the polarity of the solvent. Based on the principle of "like dissolves like" and the known solubility of similar polyesters (e.g., poly(ethylene adipate)), it is anticipated that this compound may exhibit good solubility in solvents such as Tetrahydrofuran (THF), acetone, and ethyl acetate. However, this must be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

The following section outlines a generalized but detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

Unveiling the Molecular Weight of Cyclic Diethylene Glycol Adipate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused analysis of the molecular weight and key chemical identifiers for Cyclic Diethylene Glycol Adipate.

Cyclic Diethylene Glycol Adipate, a distinct chemical entity, possesses a molecular weight of approximately 216.23 g/mol .[1] This value is derived from its chemical formula, C₁₀H₁₆O₅.[1] The compound is also known by several synonyms, including Adipic Acid Cyclic Diester with Diethylene Glycol and Diethylene Glycol Cyclic Adipate, and is assigned the CAS Number 6607-34-7.[1]

Chemical and Physical Properties

A summary of the key quantitative data for Cyclic Diethylene Glycol Adipate is presented in the table below for straightforward reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 216.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| CAS Number | 6607-34-7 | [1] |

| Synonyms | Adipic Acid Cyclic Diester with Diethylene Glycol, Diethylene Glycol Cyclic Adipate | [1] |

Structural Representation

To visualize the molecular structure of Cyclic Diethylene Glycol Adipate, the following diagram illustrates the connectivity of its constituent atoms.

Methodologies

The determination of the molecular weight of Cyclic Diethylene Glycol Adipate is based on standard analytical chemistry principles. The molecular formula is first established through techniques such as mass spectrometry and elemental analysis. Following the confirmation of the molecular formula (C₁₀H₁₆O₅), the molecular weight is calculated by summing the atomic weights of each constituent atom.

Experimental Protocol for Molecular Weight Calculation:

-

Obtain Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized (approximately 12.011 u, 1.008 u, and 15.999 u, respectively).

-

Summation of Atomic Weights: The number of atoms of each element in the molecular formula is multiplied by its respective atomic weight.

-

(10 × Atomic Weight of C) + (16 × Atomic Weight of H) + (5 × Atomic Weight of O)

-

(10 × 12.011) + (16 × 1.008) + (5 × 15.999) = 120.11 + 16.128 + 79.995 = 216.233 g/mol .

-

-

Final Molecular Weight: The sum provides the calculated molecular weight of the compound.

Note: The request for detailed experimental protocols for signaling pathways is not applicable to the determination of the molecular weight of a single chemical compound.

References

Hydrolytic Stability of 1,4,7-Trioxacyclotridecane-8,13-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolytic stability of 1,4,7-Trioxacyclotridecane-8,13-dione, a 13-membered macrocyclic ester. Due to its emergence as a non-intentionally added substance (NIAS) from food packaging materials, understanding its persistence and degradation is of significant interest.[1] This document outlines the fundamental principles of its hydrolytic degradation, presents a framework for quantitative analysis, and provides detailed experimental protocols for determining its stability under various conditions. While specific kinetic data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its determination based on established standards.

Introduction

This compound is a macrocyclic compound containing two ester linkages and three ether groups within its 13-membered ring.[1] It is primarily formed through the cyclization reaction between adipic acid and diethylene glycol.[1] Its presence has been identified in migration studies from polyurethane adhesives used in multilayer food packaging, raising questions about its stability and potential interactions within aqueous environments.[2]

The hydrolytic stability of a compound is a critical parameter in assessing its environmental fate and potential for biological interaction. For cyclic esters, or lactones, hydrolysis involves the cleavage of the ester bond to form a linear hydroxy acid. This process can be influenced by pH, temperature, and the presence of enzymes. This guide details the mechanisms of hydrolysis and provides standardized methods for its evaluation.

Mechanisms of Hydrolysis

The hydrolysis of the ester bonds in this compound is expected to follow well-established pathways for lactones, primarily through acid-catalyzed and base-catalyzed (saponification) mechanisms.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol portion of the ester results in the cleavage of the lactone ring to yield a hydroxycarboxylic acid.[3][5][6] This reaction is generally reversible.[6]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and releasing an alkoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[3][4][5] Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[7]

Below is a diagram illustrating the general degradation pathways for a cyclic diester like this compound.

Quantitative Data on Hydrolytic Stability

To facilitate future research, the following tables are provided as a template for the systematic collection and presentation of hydrolytic stability data.

Table 1: Hydrolysis Rate Constants (k) of this compound

| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Method of Determination | Reference |

| e.g., 25 | 4.0 | To be determined | e.g., HPLC-UV | |

| e.g., 25 | 7.0 | To be determined | e.g., HPLC-UV | |

| e.g., 25 | 9.0 | To be determined | e.g., HPLC-UV | |

| 40 | ~2.5 (3% Acetic Acid) | Degradation noted | GC-MS / UPLC-MS | [2] |

| e.g., 50 | 4.0 | To be determined | e.g., HPLC-UV | |

| e.g., 50 | 7.0 | To be determined | e.g., HPLC-UV | |

| e.g., 50 | 9.0 | To be determined | e.g., HPLC-UV |

Table 2: Hydrolysis Half-Life (t₁₂) of this compound

| Temperature (°C) | pH | Half-Life (t₁₂) (days) | Reference |

| e.g., 25 | 4.0 | To be determined | |

| e.g., 25 | 7.0 | To be determined | |

| e.g., 25 | 9.0 | To be determined | |

| 40 | ~2.5 (3% Acetic Acid) | < 8 days | [2] |

| e.g., 50 | 4.0 | To be determined | |

| e.g., 50 | 7.0 | To be determined | |

| e.g., 50 | 9.0 | To be determined |

Experimental Protocols

A detailed experimental protocol for assessing the hydrolytic stability of this compound can be designed based on the OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH .[1][2][3][8][9] This method provides a tiered approach to evaluate abiotic hydrolytic transformations in aqueous systems.

Objective

To determine the rate of hydrolytic degradation of this compound as a function of pH and temperature, and to identify the resulting hydrolysis products.

Materials and Reagents

-

This compound (analytical standard)

-

Sterile, purified water (e.g., HPLC grade)

-

Buffer solutions (sterile):

-

pH 4.0 (e.g., citrate (B86180) buffer)

-

pH 7.0 (e.g., phosphate (B84403) buffer)

-

pH 9.0 (e.g., borate (B1201080) buffer)

-

-

Acetonitrile or Methanol (HPLC grade)

-

Reagents for analytical derivatization (if required for GC-MS)

-

Temperature-controlled incubator or water bath

-

Volumetric flasks, pipettes, and vials

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)

Experimental Workflow

The following diagram outlines the experimental workflow based on the OECD 111 guideline.

Detailed Procedure

-

Preliminary Test (Tier 1):

-

Incubate the test substance in pH 4, 7, and 9 buffers at 50°C for 5 days.[8][9]

-

Analyze the concentration of the test substance at the end of the period.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[3]

-

-

Main Test (Tier 2):

-

If significant degradation (>10%) occurs in the preliminary test, proceed to the main test at the relevant pH value(s).

-

Prepare replicate solutions of this compound in the appropriate sterile buffer(s). The initial concentration should not exceed 0.01 M or half of its water solubility.[8][9]

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Additional temperatures may be tested to determine the temperature dependence of hydrolysis.[3]

-

At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points recommended.

-

Immediately quench the reaction if necessary (e.g., by freezing or pH adjustment) and analyze the samples.

-

-

Analytical Method:

-

The concentration of this compound and its degradation products should be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is often suitable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the hydrolysis products.

-

The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

-

-

Data Analysis:

-

Assuming hydrolysis follows pseudo-first-order kinetics, plot the natural logarithm of the concentration of this compound versus time.

-

The pseudo-first-order rate constant (k) is determined from the negative slope of the resulting linear regression.

-

The half-life (t₁₂) is calculated using the equation: t₁₂ = ln(2) / k .

-

Conclusion

While this compound has been identified as a substance that can migrate from food packaging, comprehensive public data on its hydrolytic stability is currently lacking. The information and protocols presented in this guide provide a clear and scientifically rigorous framework for researchers to determine the hydrolysis kinetics of this macrolactone. By following standardized methodologies such as the OECD 111 guideline, comparable and reliable data can be generated. This will be crucial for accurately assessing its environmental persistence, potential for human exposure, and overall risk profile. Further research is strongly encouraged to populate the data tables herein and to gain a more complete understanding of the lifecycle of this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Thermal Degradation Profile of 1,4,7-Trioxacyclotridecane-8,13-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester of interest due to its presence as a non-intentionally added substance (NIAS) in food packaging materials and its potential applications in polymer chemistry. Understanding its thermal stability is crucial for assessing risks associated with high-temperature processing and for the development of novel materials. This technical guide provides a comprehensive framework for evaluating the thermal degradation profile of this compound, including detailed experimental protocols and potential degradation pathways. While specific experimental data for this compound is scarce in public literature, this guide synthesizes information from related compounds and standard analytical methodologies to empower researchers in their investigations.

Introduction

This compound is a 13-membered macrocyclic compound containing two ester and three ether linkages. Its synthesis typically involves the cyclization of adipic acid and diethylene glycol. The thermal stability of this molecule is a critical parameter, influencing its behavior during the manufacturing of packaging materials, its potential migration into foodstuffs, and its suitability as a monomer for polymerization reactions. Thermal degradation can lead to the formation of smaller, potentially more volatile or reactive species. Therefore, a thorough understanding of its degradation profile is essential for safety assessment and material science applications.

Analytical Techniques for Thermal Degradation Analysis

A combination of thermoanalytical techniques is employed to fully characterize the thermal degradation of a compound. These include:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the residual mass.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on melting points, glass transitions, and the enthalpy of degradation reactions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the degradation products. This technique is invaluable for elucidating degradation mechanisms.

Anticipated Thermal Degradation Profile

Based on the analysis of structurally similar macrocyclic esters and components of polyurethane adhesives, a hypothetical thermal degradation profile for this compound can be proposed. The degradation is expected to occur in one or more stages, primarily involving the cleavage of the ester and ether linkages.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | 180 - 230 °C |

| Temperature of Maximum Degradation Rate (Tpeak) | 280 - 330 °C | 260 - 310 °C |

| Mass Loss at Tpeak | 40 - 60% | 45 - 65% |

| Final Decomposition Temperature | > 400 °C | > 380 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 70 - 90 °C |

| Enthalpy of Fusion (ΔHf) | 100 - 150 J/g |

| Decomposition Enthalpy (ΔHd) | -200 to -400 J/g (Exothermic) |

Experimental Protocols

This protocol outlines a standard procedure for determining the thermal stability of this compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an appropriate TGA crucible (e.g., alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of degradation (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature intervals.

This protocol describes a typical DSC experiment to determine the melting behavior and thermal transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Hold at 300 °C for 2 minutes to ensure complete degradation if studying decomposition.

-

Cool to 25 °C at 10 °C/min.

-

-

-

Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the first heating scan. Analyze any exothermic or endothermic events in the higher temperature range to characterize degradation.

This protocol is designed to identify the volatile and semi-volatile products of thermal degradation.

-

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to study degradation at different stages).

-

GC: Use a suitable capillary column (e.g., a non-polar or mid-polar column). Set the oven temperature program to separate the expected degradation products (e.g., start at 40 °C, ramp to 280 °C).

-

MS: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.

-

-

Sample Preparation: Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.

-

Analysis:

-

Place the sample cup into the pyrolyzer.

-

Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS system.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Workflows and Pathways

Caption: Experimental workflow for thermal degradation analysis.

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester with significant potential as a monomer for ring-opening polymerization (ROP). The resulting polymer, a polyester (B1180765), is anticipated to possess unique properties such as enhanced flexibility and biodegradability due to the presence of ether linkages within its backbone.[1] These characteristics make it a promising candidate for various biomedical applications, particularly in the field of drug delivery, where biocompatible and biodegradable polymers are in high demand.[1] This document provides detailed application notes and a generalized protocol for the ring-opening polymerization of this monomer.

The monomer is synthesized via the cyclization of adipic acid and diethylene glycol.[1] While it has been identified as a non-intentionally added substance (NIAS) in food packaging materials, its deliberate polymerization opens avenues for the creation of novel biomaterials.[1]

Applications in Drug Development

The polyester derived from this compound is expected to be a valuable material for controlled drug delivery systems. The presence of both ester and ether functionalities can influence the polymer's degradation rate and its interaction with encapsulated therapeutic agents. Potential applications include:

-

Nanoparticle-based Drug Delivery: The polymer can be used to formulate nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Implantable Drug Depots: The biodegradable nature of the polymer makes it suitable for creating implantable devices that provide sustained release of drugs over extended periods.

-

Amphiphilic Block Copolymers: Copolymerization of this compound with other cyclic esters (e.g., lactide, caprolactone) can lead to the formation of amphiphilic block copolymers. These copolymers can self-assemble into micelles or vesicles, which are excellent carriers for targeted drug delivery.

Data Presentation

Due to the limited availability of specific experimental data in the published literature for the ring-opening polymerization of this compound, the following tables provide expected or hypothetical data based on the polymerization of similar macrocyclic esters. These values should be considered as a starting point for experimental design and optimization.

Table 1: Monomer and Polymer Properties

| Property | Monomer (this compound) | Resulting Polyester (Hypothetical) |

| Molecular Weight ( g/mol ) | 216.23[2] | Variable (e.g., 10,000 - 50,000) |

| Melting Point (°C) | Not Reported | To be determined |

| Glass Transition (Tg, °C) | Not Applicable | To be determined |

| Appearance | White to off-white solid | Waxy or glassy solid |

Table 2: Hypothetical ROP Experimental Parameters and Results

| Catalyst (mol%) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Sn(Oct)₂ (0.1) | Benzyl (B1604629) Alcohol (1) | 130 | 24 | >90 | ~20,000 | ~1.5 |

| TBD (0.5) | 1,4-Butanediol (1) | 110 | 12 | >95 | ~18,000 | ~1.3 |

| Novozym-435 (10 wt%) | None (bulk) | 80 | 72 | >85 | ~15,000 | ~1.8 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. These are hypothetical values and will require experimental verification.

Experimental Protocols

The following are generalized protocols for the synthesis of the monomer and its subsequent ring-opening polymerization.

Protocol 1: Synthesis of this compound

This protocol is based on the known synthesis route involving the cyclization of adipic acid and diethylene glycol.[1]

Materials:

-

Adipic acid

-

Diethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate (B86663)

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve adipic acid and diethylene glycol in a 1:1 molar ratio in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ring-Opening Polymerization of this compound (Generalized)

This is a generalized protocol for the ROP of macrocyclic esters and will require optimization for this compound.

Materials:

-

This compound (monomer)

-

Catalyst (e.g., Tin(II) octoate [Sn(Oct)₂], 1,5,7-Triazabicyclo[4.4.0]dec-5-ene [TBD], or an enzyme like Novozym-435)

-

Initiator (e.g., benzyl alcohol, 1,4-butanediol) - optional, for controlled molecular weight

-

Anhydrous toluene or bulk (solvent-free)

-

Methanol (B129727) (for precipitation)

-

Dichloromethane (for dissolution)

Procedure:

-

Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

-

In a flame-dried Schlenk flask under an inert atmosphere, add the monomer, this compound.

-

If conducting the polymerization in solution, add anhydrous toluene via cannula. For bulk polymerization, proceed to the next step.

-

If using an initiator for molecular weight control, add the desired amount of the initiator (e.g., benzyl alcohol) via syringe.

-

Add the catalyst (e.g., a stock solution of Sn(Oct)₂ in toluene) to the reaction mixture.

-

Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-130°C).

-

Stir the reaction mixture under an inert atmosphere for the specified time (e.g., 12-48 hours).

-

Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR.

-

After the desired conversion is reached, cool the reaction to room temperature.

-

If in solution, concentrate the mixture under reduced pressure. If in bulk, dissolve the solid polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), ¹H NMR and ¹³C NMR for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.

Visualizations

Caption: Experimental workflow for the ring-opening polymerization.

Caption: Simplified signaling pathway of the ROP mechanism.

References